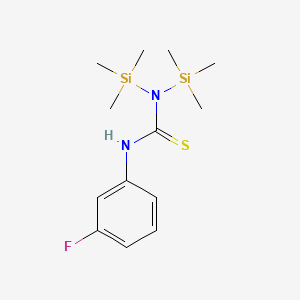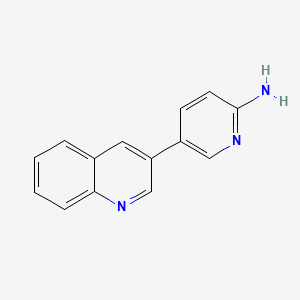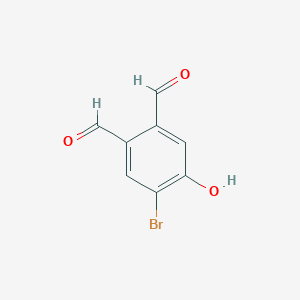
1,1-Bis(trimethylsilyl)-3-(m-fluorophenyl)-2-thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(trimethylsilyl)-3-(m-fluorophenyl)-2-thiourea is a synthetic organic compound that features a thiourea group bonded to a fluorophenyl ring and two trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trimethylsilyl)-3-(m-fluorophenyl)-2-thiourea typically involves the reaction of m-fluorophenyl isothiocyanate with a trimethylsilyl amine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
1,1-Bis(trimethylsilyl)-3-(m-fluorophenyl)-2-thiourea can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiourea group can be oxidized to form urea derivatives or reduced to form thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted phenyl derivatives.
Oxidation: Urea derivatives.
Reduction: Thiol derivatives.
科学研究应用
Biology: Potential use in the study of enzyme inhibition due to its thiourea moiety.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Possible applications in materials science for the development of novel polymers and coatings.
作用机制
The mechanism of action of 1,1-Bis(trimethylsilyl)-3-(m-fluorophenyl)-2-thiourea would depend on its specific application. In general, the thiourea group can interact with various biological targets, such as enzymes, by forming hydrogen bonds or coordinating with metal ions. The trimethylsilyl groups may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic environments.
相似化合物的比较
Similar Compounds
1,1-Bis(trimethylsilyl)-3-phenyl-2-thiourea: Lacks the fluorine atom on the phenyl ring.
1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea: Fluorine atom is in the para position instead of the meta position.
Uniqueness
1,1-Bis(trimethylsilyl)-3-(m-fluorophenyl)-2-thiourea is unique due to the presence of the fluorine atom in the meta position, which can influence its reactivity and interaction with other molecules compared to its analogs.
属性
CAS 编号 |
71457-02-8 |
|---|---|
分子式 |
C13H23FN2SSi2 |
分子量 |
314.57 g/mol |
IUPAC 名称 |
3-(3-fluorophenyl)-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C13H23FN2SSi2/c1-18(2,3)16(19(4,5)6)13(17)15-12-9-7-8-11(14)10-12/h7-10H,1-6H3,(H,15,17) |
InChI 键 |
KIOOTTPZNBMTJC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N(C(=S)NC1=CC(=CC=C1)F)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[2-[[(E)-[1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoquinolin-4-ylidene]methyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B12837365.png)

![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12837369.png)
![2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one](/img/structure/B12837384.png)
![1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837389.png)
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12837393.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B12837396.png)

![(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12837403.png)

![3-(((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12837422.png)


